Cas no 2138001-60-0 (1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride)

1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2138001-60-0
- 1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
- EN300-840185
- 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
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- Inchi: 1S/C7H11ClFNO3S/c8-3-1-7(11)10-4-2-6(5-10)14(9,12)13/h6H,1-5H2
- InChI Key: IEVWFBNYSHXZBX-UHFFFAOYSA-N
- SMILES: ClCCC(N1CCC(C1)S(=O)(=O)F)=O
Computed Properties
- Exact Mass: 243.0132202g/mol
- Monoisotopic Mass: 243.0132202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 62.8Ų
1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840185-10.0g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 10.0g |
$5283.0 | 2025-02-21 | |
Enamine | EN300-840185-0.5g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 0.5g |
$1180.0 | 2025-02-21 | |
Enamine | EN300-840185-2.5g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 2.5g |
$2408.0 | 2025-02-21 | |
Enamine | EN300-840185-0.05g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 0.05g |
$1032.0 | 2025-02-21 | |
Enamine | EN300-840185-0.1g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 0.1g |
$1081.0 | 2025-02-21 | |
Enamine | EN300-840185-0.25g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 0.25g |
$1131.0 | 2025-02-21 | |
Enamine | EN300-840185-5.0g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 5.0g |
$3562.0 | 2025-02-21 | |
Enamine | EN300-840185-1.0g |
1-(3-chloropropanoyl)pyrrolidine-3-sulfonyl fluoride |
2138001-60-0 | 95.0% | 1.0g |
$1229.0 | 2025-02-21 |
1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride Related Literature
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride
Introduction to 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride (CAS No. 2138001-60-0)
1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride (CAS No. 2138001-60-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both a chloropropanoyl group and a sulfonyl fluoride moiety makes it particularly valuable for constructing complex molecular architectures, enabling researchers to explore novel therapeutic strategies.
The sulfonyl fluoride group is a well-known pharmacophore that enhances the reactivity of molecules, facilitating further functionalization through nucleophilic substitution reactions. This property is particularly useful in drug discovery, where rapid and efficient modifications are often required. In contrast, the 3-chloropropanoyl moiety introduces a region of electrophilicity that can be selectively targeted in synthetic pathways. Together, these functional groups provide a robust framework for designing molecules with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in improving drug efficacy and pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In this context, 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride emerges as a promising building block for developing next-generation therapeutics. Its ability to undergo selective transformations allows for the creation of diverse derivatives with potential applications in oncology, immunology, and neurology.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. The sulfonyl fluoride group can be readily converted into other sulfur-containing functionalities, such as sulfoxides or sulfones, through metal-catalyzed reactions. These intermediates are then suitable for further elaboration via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Heck couplings. Such transformations enable the construction of complex heterocyclic systems, which are prevalent in many bioactive compounds.
The 3-chloropropanoyl group also plays a critical role in these synthetic strategies. Its electrophilic nature allows for nucleophilic attack by various reagents, including amines and alcohols, facilitating the introduction of new functional groups into the molecular framework. This dual reactivity makes 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride an indispensable tool for medicinal chemists seeking to develop novel scaffolds.
In recent years, there has been growing interest in the development of fluorinated sulfonyl compounds due to their reported bioactivity. For instance, sulfonyl fluorides have been shown to exhibit inhibitory effects on certain enzymes and receptors, making them attractive candidates for drug development. The compound’s structural motif aligns well with known pharmacophores that contribute to therapeutic efficacy. Researchers have leveraged its reactivity to synthesize analogs with enhanced potency and selectivity.
The synthesis of 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the chloropropanoyl group often requires chlorination or esterification steps, while the sulfonylation reaction is typically performed using fluorinating agents such as Selectfluor® or DAST (Diethylaminosulfur trifluoride). These synthetic routes highlight the compound’s accessibility and practicality for industrial-scale production.
The applications of this compound extend beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, fluorinated sulfonyl compounds have been explored as herbicides and fungicides due to their ability to disrupt essential biological pathways in pests. Similarly, in material science, such compounds serve as precursors for high-performance polymers and coatings that exhibit unique properties like thermal stability and chemical resistance.
The growing body of research on 1-(3-Chloropropanoyl)pyrrolidine-3-sulfonyl fluoride underscores its significance as a chemical intermediate with broad utility. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further solidifying its role in advancing scientific discovery across multiple disciplines.
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